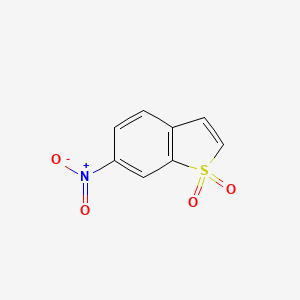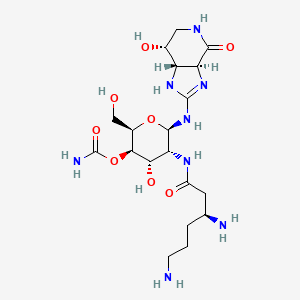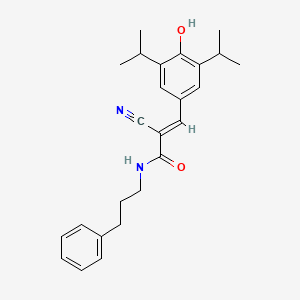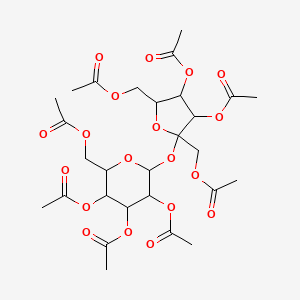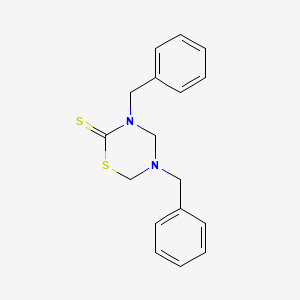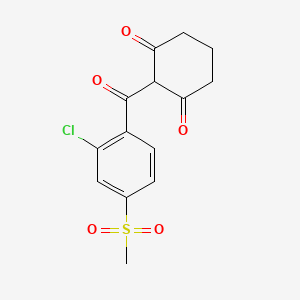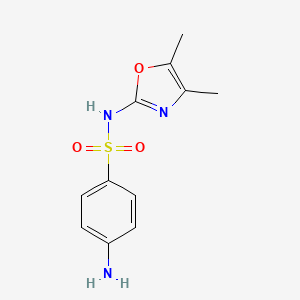
Sulfamoxole
Vue d'ensemble
Description
Sulfamoxole is a sulfonamide antibiotic. It is formed by the combination of 4-aminobenzenesulfonic acid and 4,5-dimethyl-1,3-oxazol-2-amine to form the sulfonamide bond . It has a role as an antimicrobial agent and a drug allergen .
Molecular Structure Analysis
The molecular formula of this compound is C11H13N3O3S . The IUPAC name is 4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis .Applications De Recherche Scientifique
Activité antibactérienne
Le Sulfamoxole, comme les autres sulfamides, a été largement utilisé pour ses propriétés antibactériennes . Il agit comme un inhibiteur compétitif de l'enzyme bactérienne dihydroptéroate synthétase, qui est essentielle à la synthèse de l'acide folique . Cette inhibition perturbe la synthèse de l'acide folique dans les bactéries, empêchant ainsi leur croissance et leur multiplication .
Propriétés antivirales
Le this compound et les autres sulfamides ont démontré des propriétés antivirales . Ils ont été utilisés dans le traitement de plusieurs infections virales, notamment la COVID-19 .
Effets diurétiques
Les sulfamides, y compris le this compound, ont été utilisés comme diurétiques . Ils augmentent l'excrétion d'eau de l'organisme en favorisant la production d'urine.
Effets hypoglycémiques
Il a été constaté que le this compound avait des effets hypoglycémiques, ce qui le rend potentiellement utile dans la prise en charge du diabète .
Activité anticancéreuse
Le this compound a montré un potentiel dans le traitement de certains types de tumeurs . Les mécanismes exacts de son activité anticancéreuse sont encore à l'étude.
Propriétés anti-inflammatoires
Le this compound a démontré des propriétés anti-inflammatoires . Il peut être utilisé pour réduire l'inflammation et la douleur dans diverses affections.
Traitement des infections parasitaires
Le this compound a été utilisé dans le traitement des infections parasitaires . Il est efficace contre un large éventail de parasites.
Développement de capteurs
Le this compound a été utilisé dans le développement de capteurs . Par exemple, il a été incorporé dans un capteur nanocomposite polypyrrole/dioxyde de titane .
Mécanisme D'action
Target of Action
Sulfamoxole primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the substrate para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By binding to the enzyme, this compound blocks its ability to catalyze the formation of dihydropteroic acid, a precursor to folic acid . This inhibition disrupts the folic acid metabolism cycle, thereby inhibiting the multiplication of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the synthesis of folic acid, a vital component for bacterial DNA replication, transcription, and translation . This disruption of the folic acid metabolism cycle leads to the inhibition of bacterial growth and multiplication .
Pharmacokinetics
This compound, like most sulfonamides, is readily absorbed orally . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues . The sulfonamides are widely distributed throughout all tissues
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, this compound prevents the bacteria from synthesizing the necessary components for DNA replication, transcription, and translation . This leads to a bacteriostatic effect, where the growth and multiplication of the bacteria are inhibited .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the antibacterial action of this compound is inhibited by pus . Additionally, the drug’s efficacy can be affected by the pH levels and the presence of other substances in the environment . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sulfamoxole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the proper processing of para-aminobenzoic acid (PABA), which is essential for folic acid synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of folic acid, a vital component in bacterial DNA replication .
Cellular Effects
This compound’s primary cellular effect is the inhibition of bacterial growth. It achieves this by disrupting the folic acid metabolism cycle, which is essential for bacterial DNA replication . This disruption prevents the bacteria from multiplying, effectively controlling the bacterial infection .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby disrupting bacterial DNA replication .
Metabolic Pathways
This compound is involved in the folic acid metabolism pathway, where it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is responsible for the proper processing of PABA, which is essential for folic acid synthesis .
Transport and Distribution
This compound is readily absorbed orally and is widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids .
Propriétés
IUPAC Name |
4-amino-N-(4,5-dimethyl-1,3-oxazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-7-8(2)17-11(13-7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLXLSBHQBMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023617 | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sulfamoxole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is needed for the proper processing of para-aminobenzoic acid (PABA) which is essential for folic acid synthesis. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
729-99-7 | |
| Record name | Sulfamoxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamoxole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamoxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMOXOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGG82XE020 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
| Record name | Sulfamoxole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfamoxole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015688 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Sulfamoxole?
A: this compound, like other sulfonamides, is a structural analog of para-aminobenzoic acid (PABA). It exerts its bacteriostatic effect by competitively inhibiting dihydropteroate synthase, a crucial enzyme in the folic acid synthesis pathway of bacteria. [] This inhibition disrupts the production of dihydrofolic acid, and subsequently, tetrahydrofolic acid, which are essential for bacterial DNA, RNA, and protein synthesis. [, ]
Q2: Does this compound affect mammalian cells?
A: Mammalian cells, unlike bacteria, cannot synthesize folic acid de novo and rely on dietary sources. Therefore, this compound's inhibitory effect on dihydropteroate synthase is selectively toxic to bacteria. [, ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C11H13N3O3S, and its molecular weight is 267.31 g/mol. [, , ]
Q4: What spectroscopic data is available for this compound?
A: Several studies have investigated the spectroscopic properties of this compound. Infrared (IR) and Raman spectroscopy have been used to characterize the vibrational modes of the molecule, providing insights into its structure and bonding. [, ] Additionally, UV-Vis spectroscopy is frequently employed for quantitative analysis, particularly in pharmaceutical formulations, utilizing its absorbance maximum at 241 nm. []
Q5: What is the stability of this compound in different formulations?
A: Research indicates that this compound exhibits good stability in various pharmaceutical formulations, including film-coated tablets and suspensions. [] Extensive stability tests have been conducted to assess its shelf life and degradation pathways under different storage conditions. []
Q6: How is this compound absorbed and distributed in the body?
A: this compound is well-absorbed after oral administration, reaching peak plasma concentrations within a few hours. [] Its distribution is widespread throughout the body, achieving therapeutically relevant levels in various tissues and fluids, including urine and bile. []
Q7: What is the half-life of this compound?
A: this compound exhibits a half-life similar to Sulfamethoxazole. [] This property makes it suitable for twice-daily dosing regimens, as demonstrated in pharmacokinetic studies. []
Q8: How is this compound eliminated from the body?
A: Following absorption and distribution, this compound is primarily excreted through the kidneys, with a significant portion remaining unmetabolized in the urine. []
Q9: What is the spectrum of activity of this compound?
A: this compound demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other sulfonamides. [, ] Notably, it exhibits potent activity against common urinary tract pathogens, such as Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. [, , ]
Q10: How effective is this compound in treating urinary tract infections?
A: Clinical trials have demonstrated the efficacy of this compound in treating both acute and chronic urinary tract infections, achieving high rates of clinical and bacteriological cure. [] Its efficacy is particularly notable in cases of pyelonephritis, pyelitis, and cystitis. []
Q11: Has this compound been studied in other infectious diseases?
A: Beyond urinary tract infections, this compound has shown promising results in treating a range of bacterial infections, including those affecting the gastrointestinal tract, skin, female genital organs, respiratory tract, and ENT organs. [, , ] It has also shown activity against Toxoplasma gondii in experimental models. []
Q12: How does bacterial resistance to this compound develop?
A: The primary mechanism of resistance to this compound involves mutations or amino acid duplications in the dihydropteroate synthase enzyme. [] These alterations reduce the enzyme's binding affinity for this compound, rendering it less effective. []
Q13: What is the safety profile of this compound?
A: Toxicological studies in animals have shown that this compound is well-tolerated at therapeutic doses. [] Clinical trials have also reported a favorable safety profile, with side effects comparable to those observed with other sulfonamides. []
Q14: How is this compound quantified in biological samples?
A: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in biological samples, such as plasma and urine. [, ] This technique, often coupled with UV detection, allows for sensitive and specific quantification of the drug. [, ]
Q15: Are there any mass spectrometry-based methods for this compound analysis?
A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of this compound and other sulfonamides in various matrices, including food products and biological samples. [, , ] This technique offers high sensitivity and selectivity, enabling the detection of trace levels of the drug.
Q16: How does the dissolution rate of this compound affect its bioavailability?
A: The dissolution rate of a drug product significantly impacts its absorption and bioavailability. Studies have investigated the in vitro dissolution profiles of different this compound formulations, including film-coated tablets, to assess their release characteristics. [] Optimal dissolution rates are crucial for ensuring consistent and reliable drug absorption.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B1682621.png)
![3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide](/img/structure/B1682622.png)
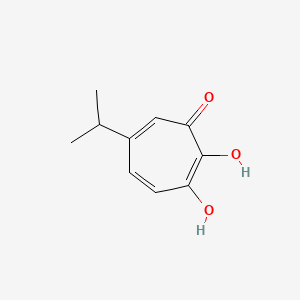
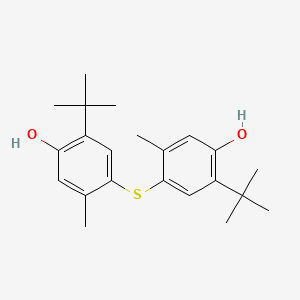
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)

![(2R,4'R,8a'R)-1-(2-(4-(2-(2,4-dichlorophenoxy)acetamido)phenyl)acetyl)-6'-oxotetrahydro-2'H,6'H-spiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxamide](/img/structure/B1682633.png)
